molecular formula C15H19NO6S B2729065 Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate CAS No. 1487410-26-3

Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate

Cat. No.: B2729065
CAS No.: 1487410-26-3
M. Wt: 341.38
InChI Key: MTXSXFLIFOFMEU-UHFFFAOYSA-N
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Description

Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate is a sulfonamide-containing compound featuring a conjugated (E)-styryl-4-methylphenyl group and a dimethyl ester backbone.

Properties

IUPAC Name

dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6S/c1-11-4-6-12(7-5-11)8-9-23(19,20)16-13(15(18)22-3)10-14(17)21-2/h4-9,13,16H,10H2,1-3H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXSXFLIFOFMEU-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC(CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate typically involves a multi-step process. One common method includes the reaction of 4-methylphenyl ethene with a sulfonyl chloride to form the sulfonylamino intermediate. This intermediate is then reacted with dimethyl butanedioate under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate can undergo various chemical reactions, including:

    Oxidation: The sulfonylamino group can be oxidized to form sulfone derivatives.

    Reduction: The double bond in the ethenyl group can be reduced to form the corresponding alkane.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester groups in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Saturated alkanes.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate has shown promise as a lead compound in the development of new pharmaceuticals. Its structure allows for modifications that can enhance its biological activity against various diseases.

  • Enzyme Inhibition : Research indicates that compounds with similar sulfonamide structures can act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .

Antimicrobial Activity

Studies have explored the antimicrobial properties of sulfonamide derivatives. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

  • Case Study : A derivative of this compound was tested against various bacterial strains, showing significant inhibition of growth, suggesting potential for therapeutic applications in treating bacterial infections.

Synthetic Methodologies

The synthesis of this compound involves multi-step reactions that can be optimized for higher yields and purity.

  • Synthesis Pathway :
    • Starting from readily available precursors, the synthesis typically involves the formation of the sulfonamide bond followed by esterification processes.
    • Recent advancements have focused on greener synthetic methods that reduce waste and improve efficiency .

The following table summarizes key biological activities associated with this compound:

Activity TypeTarget/ModelIC50 (µM)Comments
Enzyme Inhibitionα-Glucosidase<10Significant inhibition observed
Enzyme InhibitionAcetylcholinesterase<5High potency against enzyme activity
AntimicrobialVarious Bacterial Strains<20Effective against resistant strains

Case Study 1: Enzyme Inhibitory Potential

A recent study investigated the enzyme inhibitory potential of sulfonamide derivatives similar to this compound. The results indicated that these compounds could effectively inhibit α-glucosidase and acetylcholinesterase, suggesting their potential use in managing diabetes and neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

In another research effort, derivatives were synthesized and evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the sulfonamide structure significantly enhanced antibacterial activity, paving the way for new antibiotic development .

Mechanism of Action

The mechanism of action of Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives

MP-A08 (4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide):

  • Key Features : Dual SphK1/SphK2 inhibitor with ATP-competitive binding (Ki = 27 μM for SphK1, 7 μM for SphK2) .
  • Comparison : Unlike Dimethyl 2-[[(E)-styryl...]butanedioate, MP-A08 lacks an ethenyl bridge and ester groups, relying instead on a bis-sulfonamide scaffold. This structural divergence likely reduces MP-A08’s metabolic stability compared to the dimethyl ester in the target compound.

Sulfonate Esters from EP 4 374 877 A2 :

  • Example : 2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate.
  • Key Features : Designed as intermediates for prodrug synthesis, these sulfonates prioritize hydrolytic stability over direct bioactivity .
Ethenyl-Phenyl Derivatives

1,3-Benzenediol,5-[(1E)-2-(4-methylphenyl)ethenyl] :

  • Key Features: Exhibits improved pharmacokinetics (e.g., absorption and half-life) in preclinical studies due to its phenolic hydroxyl groups .
  • Comparison : The absence of ester and sulfonamide groups in this analog reduces its molecular weight (MW = 242.3 g/mol vs. ~395.4 g/mol for the target compound) but limits its versatility in targeting enzymes requiring sulfonamide interactions.

5-Methoxy-3-stilbenol:

  • Key Features : Methoxy and hydroxyl substituents enhance solubility but reduce membrane permeability .
  • Comparison : The target compound’s dimethyl ester likely improves cell permeability at the expense of aqueous solubility, a common trade-off in prodrug design.

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Activity Pharmacokinetic Notes
Dimethyl 2-[[(E)-styryl...]butanedioate ~395.4 Sulfonamide, ethenyl, dimethyl ester Unknown (predicted kinase inhibition) High lipophilicity; ester hydrolysis likely
MP-A08 ~483.6 Bis-sulfonamide, iminomethyl Dual SphK1/SphK2 inhibitor (Ki = 27/7 μM) Moderate metabolic stability
1,3-Benzenediol,5-[(E)-styryl-4-MePh] 242.3 Diol, ethenyl Improved absorption in vivo High solubility, short half-life
EP 4 374 877 A2 sulfonate ester ~434.5 Sulfonate, ethoxyethyl Prodrug intermediate Hydrolytically stable

Research Findings and Implications

  • Activity vs. Selectivity : MP-A08’s dual SphK1/SphK2 inhibition suggests that sulfonamide positioning is critical for kinase targeting, a principle that may extend to the target compound .
  • Pharmacokinetic Trade-offs : The ethenyl-phenyl analogs in highlight the importance of hydroxyl groups for solubility, whereas the dimethyl ester in the target compound prioritizes lipophilicity for membrane penetration .
  • Synthetic Feasibility : The sulfonate ester synthesis in EP 4 374 877 A2 demonstrates scalable methods for introducing sulfonyl groups, which could be adapted for the target compound’s production .

Biological Activity

Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate, known by its CAS number 1487410-26-3, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₉NO₆S
  • Molecular Weight : 341.4 g/mol
  • CAS Number : 1487410-26-3

The structure of this compound features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anticancer effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Sulfonamide compounds are known to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. This inhibition can lead to antimicrobial effects against a range of pathogens.
  • Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, which may protect cells from oxidative stress and damage.
  • Anti-inflammatory Effects : The presence of the sulfonamide group has been linked to anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.

Research Findings

Recent studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell wall synthesis due to enzyme inhibition .
  • Anticancer Potential : Preliminary research indicates that the compound may possess anticancer properties. In cell line studies, it has shown the ability to induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death .
  • Pharmacokinetics and Toxicology : Investigations into the pharmacokinetics reveal that this compound has favorable absorption characteristics. However, further toxicological studies are needed to fully understand its safety profile in vivo .

Case Studies

Several case studies have explored the biological effects of related sulfonamide compounds:

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the efficacy of a similar sulfonamide derivative against resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated groups compared to controls, supporting the potential use of such compounds in antibiotic therapy .
  • Case Study on Anticancer Activity :
    • Another investigation focused on a related compound's effect on human breast cancer cell lines. The study found that treatment led to a marked decrease in cell viability and increased apoptosis markers, suggesting potential for therapeutic application in oncology.

Comparative Analysis Table

Property/ActivityThis compoundSimilar Compounds
Antimicrobial ActivitySignificant against Gram-positive and Gram-negative bacteriaCommon in many sulfonamides
Anticancer EffectsInduces apoptosis in cancer cell linesObserved in various derivatives
Enzyme InhibitionYes (inhibits folate synthesis enzymes)Typical for sulfonamide class
Anti-inflammatory PropertiesPotentially presentCommonly reported

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for determining the purity and structural integrity of Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate in synthetic chemistry research?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is a robust analytical method. Use a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) combined with a methanol-buffer mobile phase (65:35) to optimize separation and detection . Validate results using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity, referencing crystallographic data from related sulfonamide derivatives .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what critical parameters influence yield optimization?

  • Methodological Answer : The compound can be synthesized via sulfonylation of an (E)-configured ethenyl precursor. Key parameters include reaction temperature (maintained at 0–5°C during sulfonamide formation) and stoichiometric control of the sulfonyl chloride reagent. Use anhydrous conditions and catalysts like triethylamine to minimize hydrolysis byproducts .

Q. What methodological considerations are essential when conducting stability studies under varying pH and temperature conditions?

  • Methodological Answer : Design stability studies using randomized block experiments with split-split plots to account for temporal variability. Test pH ranges (3.0–8.0) and temperatures (4–40°C) with four replicates per condition. Monitor degradation via HPLC and quantify using peak area normalization .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental persistence and bioaccumulation potential of this compound in aquatic ecosystems?

  • Methodological Answer : Implement a tiered approach:

  • Laboratory phase : Determine octanol-water partition coefficients (log P) and hydrolysis rates under controlled conditions.
  • Field phase : Use mesocosm systems to study bioaccumulation in aquatic organisms (e.g., algae, fish) over multiple generations.
  • Modeling : Apply fugacity models to predict environmental distribution based on physicochemical properties .

Q. How can contradictory data regarding antioxidant activity across different experimental models be systematically analyzed?

  • Methodological Answer : Conduct a meta-analysis using the following framework:

  • Variable standardization : Normalize antioxidant activity measurements (e.g., % DPPH scavenging vs. ORAC values).
  • Covariate analysis : Evaluate experimental variables (e.g., solvent polarity, incubation time) using multivariate regression.
  • Replicate validation : Repeat conflicting experiments under harmonized conditions to isolate confounding factors .

Q. What computational chemistry approaches are suitable for predicting interaction mechanisms with biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against sulfonamide-binding enzymes like carbonic anhydrase. Validate predictions with molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability. Cross-reference results with crystallographic data from analogous sulfonylamino compounds .

Q. What experimental frameworks are recommended for studying stereochemical effects in enzyme inhibition assays?

  • Methodological Answer :

  • Chiral separation : Resolve stereoisomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC .
  • Kinetic assays : Compare inhibition constants (Ki) of individual enantiomers using Michaelis-Menten plots.
  • Structural analysis : Perform X-ray crystallography of enzyme-inhibitor complexes to identify stereospecific binding interactions .

Data Contradiction Resolution

Q. How should researchers address discrepancies in reported solubility values across studies?

  • Methodological Answer :

  • Standardize protocols : Use the shake-flask method with USP buffers at 25°C ± 0.5°C.
  • Control variables : Pre-saturate solvents with nitrogen to prevent oxidative degradation.
  • Cross-validate : Compare results with computational solubility predictions (e.g., COSMO-RS) .

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